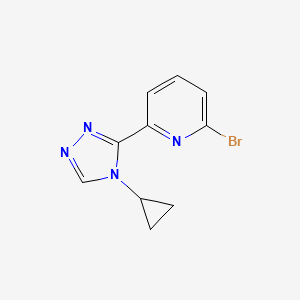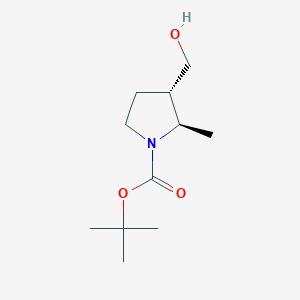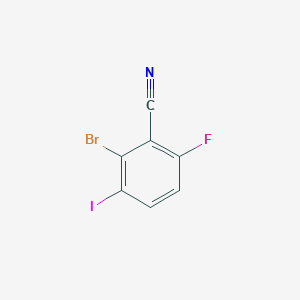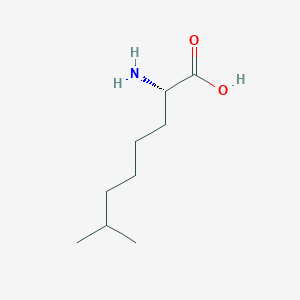
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H4ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique electronic properties imparted by these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile typically involves the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with acetonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The fluorine atom can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
Scientific Research Applications
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a building block for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile: This compound is structurally similar but has different substitution patterns on the pyridine ring.
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Another related compound with a ketone functional group instead of a nitrile.
Uniqueness
The unique combination of chlorine and fluorine atoms in 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile imparts distinct electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-(4-chloro-5-fluoropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-7-5(1-2-10)3-11-4-6(7)9/h3-4H,1H2 |
InChI Key |
WUUMVRSAZRHLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)






![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)





